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Compound of Interest

Compound Name: 4-Pentylphenylacetylene-d7

Cat. No.: B15561844 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This document serves as a comprehensive technical guide and representative certificate of

analysis for 4-Pentylphenylacetylene-d7. It details the physicochemical properties, analytical

data, and the methodologies employed for the characterization of this deuterated compound.

As a specific certificate of analysis for this compound is not publicly available, this guide has

been constructed using data from its non-deuterated analog, established principles of isotopic

labeling, and typical specifications for such chemical standards.

Physicochemical Properties
An overview of the key physical and chemical properties of 4-Pentylphenylacetylene-d7 is

presented below.
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Property Value Source/Comment

Chemical Name
1-(Ethynyl-d1)-4-(pentyl-

d7)benzene

Based on IUPAC nomenclature

for deuterated compounds.

Molecular Formula C₁₃H₉D₇

Molecular Weight 179.31 g/mol
Calculated based on the

specific isotopes.

CAS Number Not available

The non-deuterated analog is

registered under CAS 79887-

10-8.[1]

Appearance Pale yellow oil
Based on the appearance of

the non-deuterated form.[1]

Solubility

Soluble in chloroform and

other common organic

solvents.

Based on the solubility of the

non-deuterated form.[1]

Storage

Store in a dark, dry

environment at room

temperature.

Based on recommendations

for the non-deuterated analog.

[1]

Analytical Data
The following tables provide representative analytical data for 4-Pentylphenylacetylene-d7.

The presented values are derived from typical quality control specifications for commercial

deuterated compounds and spectroscopic data from the non-deuterated analog.

Table 2.1: Purity and Isotopic Enrichment

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.simsonpharma.com/blog-details/deuterated-compounds
https://www.simsonpharma.com/blog-details/deuterated-compounds
https://www.simsonpharma.com/blog-details/deuterated-compounds
https://www.simsonpharma.com/blog-details/deuterated-compounds
https://www.benchchem.com/product/b15561844?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15561844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Specification Method

Chemical Purity >98%
High-Performance Liquid

Chromatography (HPLC)

Isotopic Enrichment >98 atom % D

Mass Spectrometry (MS) and

Nuclear Magnetic Resonance

(NMR) Spectroscopy

Comment: Commercially

available deuterated

compounds for research

purposes typically exhibit both

chemical and isotopic purity

levels exceeding 98%.[1]

Table 2.2: Representative ¹H NMR Data
The ¹H NMR spectrum of 4-Pentylphenylacetylene-d7 is expected to primarily show signals

corresponding to the aromatic protons, as the acetylenic and pentyl protons have been

substituted with deuterium. The chemical shifts provided are based on the spectrum of the non-

deuterated analog, 4-pentylphenylacetylene.
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~7.42 Doublet ~8.3
2 x Ar-H (ortho to

pentyl group)

~7.14 Doublet ~8.3
2 x Ar-H (meta to

pentyl group)

Reference data for

non-deuterated 4-

pentylphenylacetylene

: ¹H NMR (CDCl₃): δ

7.42 (d, J=8.3 Hz,

2H), 7.14 (d, J=8.3

Hz, 2H), 3.04 (s, 1H),

2.61 (t, J=7.8 Hz, 2H),

1.65-1.57 (m, 2H),

1.36-1.26 (m, 4H),

0.90 (t, J= 6.6Hz, 3H).

[1]

Table 2.3: Representative Mass Spectrometry Data
The mass spectrum for 4-Pentylphenylacetylene-d7 is expected to display a molecular ion

peak that reflects its deuterated mass. The fragmentation pattern will be influenced by the

locations of the deuterium atoms.
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m/z (amu) Interpretation

179.3 [M]⁺, Molecular ion of C₁₃H₉D₇

178.3 [M-D]⁺, Loss of a deuterium atom

122.1
[M - C₄D₅]⁺, Indicative of the loss of a

deuterated butyl radical

105.1
[M - C₅D₇]⁺, Indicative of the loss of the

deuterated pentyl group

Comment: This fragmentation pattern is a

theoretical prediction based on the known mass

spectrometric behavior of phenylacetylene and

related alkylbenzenes. The deuterium labels will

result in characteristic mass shifts of the

fragments.

Experimental Protocols
This section outlines the methodologies for the primary analytical techniques used in the

characterization of 4-Pentylphenylacetylene-d7.

High-Performance Liquid Chromatography (HPLC) for
Purity Analysis
Objective: To ascertain the chemical purity of 4-Pentylphenylacetylene-d7 by separating it

from potential impurities, including any residual non-deuterated starting material.

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient of acetonitrile and water.

Gradient Program:
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0-5 min: 50% Acetonitrile

5-20 min: Ramp from 50% to 95% Acetonitrile

20-25 min: Hold at 95% Acetonitrile

25-26 min: Return from 95% to 50% Acetonitrile

26-30 min: Hold at 50% Acetonitrile

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 240 nm.

Injection Volume: 10 µL.

Sample Preparation:

The sample is dissolved in acetonitrile to a final concentration of approximately 1.0 mg/mL.

Data Analysis:

Purity is determined by calculating the area percentage of the main peak in the resulting

chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and the positions of the remaining protons.

Instrumentation: A 300 MHz or higher field strength NMR spectrometer.

¹H NMR Protocol:

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of a

suitable deuterated solvent (e.g., chloroform-d).

Data Acquisition: A standard proton NMR spectrum is recorded.
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Data Analysis: The chemical shifts, multiplicities, and coupling constants are analyzed to

confirm the aromatic proton environment. The absence of signals in the aliphatic and

acetylenic regions of the spectrum serves as evidence for successful deuteration.

Mass Spectrometry (MS)
Objective: To confirm the molecular weight and determine the isotopic enrichment of 4-
Pentylphenylacetylene-d7.

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-HRMS or GC-MS).

Protocol:

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable

method such as direct infusion, liquid chromatography (LC), or gas chromatography (GC).

Ionization: An appropriate ionization technique is utilized, for instance, Electron Ionization for

GC-MS or Electrospray Ionization for LC-MS.

Data Acquisition: A mass spectrum is acquired over a relevant mass-to-charge ratio range.

Data Analysis:

The molecular ion peak is identified to confirm the molecular weight of the deuterated

compound.

The isotopic enrichment is calculated by measuring the relative intensities of the

isotopologue peaks (M, M-1, M-2, etc., which arise from the presence of residual protons).

Mandatory Visualizations
Diagram 4.1: Quality Control Workflow for Deuterated
Compounds
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Figure 1: Quality Control Workflow for 4-Pentylphenylacetylene-d7
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Caption: Quality Control Workflow for 4-Pentylphenylacetylene-d7.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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